1,2-Bis(dibromomethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of 1,2-bis(dibromomethyl)benzene and its derivatives has been a subject of interest in the development of polymers and other complex molecules. For example, its synthesis was crucial in the study of liquid-crystalline polyethers based on conformational isomerism, highlighting its importance in creating materials with specific phase behaviors (Percec et al., 1992).
Molecular Structure Analysis
The molecular structure of 1,2-bis(dibromomethyl)benzene derivatives has been analyzed through various spectroscopic and crystallographic methods. For instance, the X-ray structure determination of 1,2-bis(pentaphenylphenyl)benzene, a related compound, revealed a C2-symmetric conformation, offering insights into the electronic and structural features of such compounds (Nguyen et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 1,2-bis(dibromomethyl)benzene are key to synthesizing novel materials and understanding their reactivity. A study on bromo-, boryl-, and stannyl-functionalized 1,2-bis(trimethylsilyl)benzenes provided insight into the versatile chemistry of these compounds, demonstrating their utility in various organic transformations (Reus et al., 2012).
Physical Properties Analysis
The physical properties of compounds related to 1,2-bis(dibromomethyl)benzene, such as their phase behavior and mesomorphic properties, have been studied to understand their potential applications in materials science. For example, new mesogenic compounds with unconventional molecular structures based on 1,2-phenylene bis[4-(4-alkoxyphenyliminomethyl)benzoates] demonstrated classical nematic and/or smectic phases, indicating their potential in liquid crystal technology (Matsuzaki & Matsunaga, 1993).
Chemical Properties Analysis
Exploring the chemical properties of 1,2-bis(dibromomethyl)benzene derivatives helps in understanding their reactivity and stability. The synthesis and characterization of stable hypervalent carbon compounds bearing a 2,6-bis(p-substituted phenyloxymethyl)benzene ligand showed a symmetrical structure, providing insights into the electron distribution and bonding nature of such compounds (Akiba et al., 2005).
Scientific Research Applications
Chemical Reactions and Synthesis
1,2-Bis(dibromomethyl)benzene is a versatile chemical used in various synthetic reactions. A study highlighted its role in the synthesis of 2,3-dicyanonaphthalene and its derivatives, where potassium iodide's presence facilitated the reaction (Chen et al., 2014). Additionally, its utility in the improved synthesis of 1,2-bis(trimethylsilyl)benzenes, crucial for efficient benzyne precursors and luminescent materials, was demonstrated (Lorbach et al., 2010).
Organic Chemistry and Material Science
Substituted-benzene-1,2-dicarbaldehydes were synthesized using 1,2-bis(dibromomethyl)benzenes, showcasing its significance in producing key organic compounds (Peter et al., 2007). Furthermore, its role in synthesizing bis(dibromomethyl)arenes as precursors for aromatic dialdehydes, used in material chemistry, was noted for its efficiency and safety improvements over traditional methods (Bodzioch et al., 2016).
Crystallography
The study of dibromomethyl- and bromomethyl- or bromo-substituted benzenes and naphthalenes provided insights into the crystal packing patterns dominated by Br...Br contacts and C-H...Br hydrogen bonds. This research is crucial in understanding molecular interactions in crystal structures (Kuś et al., 2023).
Photovoltaic Applications
In the realm of renewable energy, 1,2-bis(dibromomethyl)benzene was used in synthesizing main-chain fullerene polymers, proposed as promising materials for photovoltaic devices due to their modular structure and electronic activity (Hiorns et al., 2009).
Catalysis and Asymmetric Hydrogenation
The compound also found applications in catalysis, as observed in the synthesis of rigid P-chiral phosphine ligands for asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
Metallurgy and Solvent Extraction
In metallurgy, 1,2-bis(dibromomethyl)benzene was part of a solvent extraction system aimed at the selective separation of palladium(II) from secondary raw materials, highlighting its application in resource recovery and recycling (Traeger et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1,2-bis(dibromomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOKZKISWEZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(Br)Br)C(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022255 | |
Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |
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Molecular Weight |
421.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light brown crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |
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Product Name |
1,2-Bis(dibromomethyl)benzene | |
CAS RN |
13209-15-9 | |
Record name | α,α,α′,α′-Tetrabromo-o-xylene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13209-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,2-Bis(dibromomethyl)benzene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209159 | |
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Record name | 1,2-Bis(dibromomethyl)benzene | |
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Record name | Benzene, 1,2-bis(dibromomethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7022255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α',α'-tetrabromo-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.873 | |
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Record name | 1,2-BIS(DIBROMOMETHYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WG2H68VX4 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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